2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide is a complex organic compound that features a combination of furan, triazole, and acetamide groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide typically involves the alkylation of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl} with N-aryl-substituted α-chloroacetamides in ethanol under alkaline conditions . The reaction yields white or light yellow crystalline substances with clear melting temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives .
Scientific Research Applications
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s furan and triazole rings are believed to play a crucial role in its biological activities by interacting with enzymes and receptors involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
- **2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs .
This compound’s diverse applications and unique properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C15H14BrN5O2S |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14BrN5O2S/c1-9-7-10(16)4-5-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) |
InChI Key |
HXUBXRRBZDGVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Origin of Product |
United States |
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